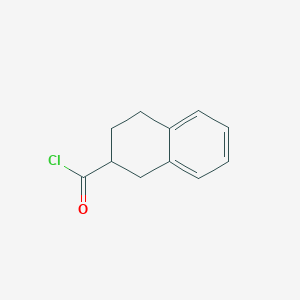

2-Tetralincarboxylic acid chloride

Overview

Description

2-Tetralincarboxylic acid chloride, also known as TCC, is a chemical compound that has been widely used in scientific research due to its unique properties. TCC is a versatile reagent that can be used for the synthesis of various compounds, making it an important tool in organic chemistry.

Mechanism of Action

2-Tetralincarboxylic acid chloride acts as an acylating agent, which means that it can add an acyl group to a molecule. This compound reacts with a nucleophile, such as an amine or alcohol, to form an acylated product. The acylated product can then undergo further reactions to form a variety of compounds.

Biochemical and Physiological Effects:

This compound has been shown to have antibacterial and antifungal properties. This compound has also been shown to inhibit the growth of cancer cells. However, the physiological effects of this compound are not well understood, and further research is needed to determine its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Tetralincarboxylic acid chloride in lab experiments include its versatility and reactivity. This compound can be used to synthesize a variety of compounds, making it an important tool in organic chemistry. However, this compound is a highly reactive compound that can be dangerous if not handled properly. This compound should be handled with care and in a well-ventilated area to avoid exposure to harmful fumes.

Future Directions

There are many future directions for the use of 2-Tetralincarboxylic acid chloride in scientific research. This compound could be used to synthesize new compounds with potential therapeutic applications, such as antitumor agents and antiviral agents. This compound could also be used in the synthesis of natural products, such as alkaloids and terpenoids, which could have potential applications in medicine and agriculture. Further research is needed to fully understand the potential of this compound in scientific research.

Scientific Research Applications

2-Tetralincarboxylic acid chloride has been widely used in scientific research due to its unique properties. This compound is a versatile reagent that can be used for the synthesis of various compounds, making it an important tool in organic chemistry. This compound has been used to synthesize biologically active compounds, such as antitumor agents and antiviral agents. This compound has also been used in the synthesis of natural products, such as alkaloids and terpenoids.

properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZFILBGEYHYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

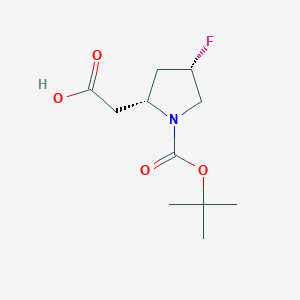

Synthesis routes and methods I

Procedure details

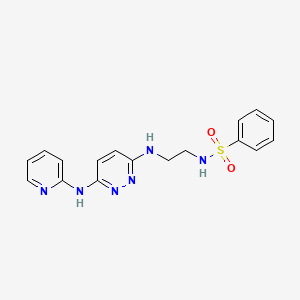

Synthesis routes and methods II

Procedure details

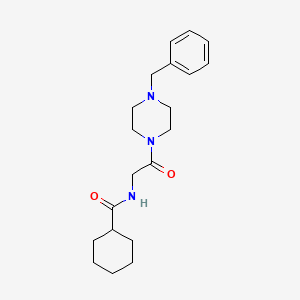

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2790389.png)

![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2790390.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2790395.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2790407.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2790408.png)

![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)